6-[2-(Azepan-1-yl)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
Synthesis Analysis
The synthesis of imidazole-containing compounds is a topic of ongoing research due to their broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Molecular Structure Analysis
The molecular structure of imidazole is a five-membered ring system with the general formula C3H4N2, having two double bonds with three carbon and two nitrogen atoms in the 1- and 3- positions . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole and its derivatives are structures with high pharmaceutical activity, showing good tissue penetration and permeability . They are highly polar compounds with a dipole moment of 3.61 and are completely soluble in water .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Synthesis and Biological Activity
- The compound falls within a class of chemicals involved in the synthesis of 7,8-polymethylenehypoxanthines, serving as precursors for 6-amino- and 6-alkylmercapto-7,8-polymethylenepurines, and 1-substituted-7,8-polymethylenehypoxanthines. These compounds have been explored for their antiviral and antihypertensive activities, highlighting the potential of such molecules in pharmaceutical applications (Nilov et al., 1995).
Chemical Reactions and Modifications
- Research on ring-expanded xanthines containing the imidazo[4,5-e][1,4]diazepine ring system has revealed a range of bromination reactions and structural elucidations, providing insights into the chemical versatility and potential for generating novel compounds with unique biological activities (Bhan & Hosmane, 1993).
Precursors for Purine Analogs
- Studies have also focused on synthesizing disubstituted 1-benzylimidazoles as important precursors for purine analogs, suggesting the role of such compounds in the development of new drugs that mimic the biological activities of purines, a fundamental component of DNA and RNA (Alves, Proença, & Booth, 1994).
Mechanism of Action
Target of Action
F3259-0202, also known as EHT 0202 , is primarily developed to treat neurodegenerative disorders It is known to play a role in protecting neurons in pharmacological models of neuronal cell death .
Mode of Action
The mode of action of F3259-0202 involves alterations in RNA splicing that occur specifically in neurodegenerative disease models . ExonHit, the company that developed EHT 0202, identified RNA isoforms produced by these alterations using their proprietary gene profiling technology, DATAS . These isoforms seem to be crucial for the neuroprotective role of EHT 0202 .
Result of Action
The primary result of F3259-0202’s action is the protection of neurons in models of neuronal cell death . This suggests that the compound may have potential therapeutic effects in neurodegenerative disorders.
Future Directions
Properties
IUPAC Name |
6-[2-(azepan-1-yl)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O2/c1-13-14(2)25-15-16(21(3)19(27)22(4)17(15)26)20-18(25)24(13)12-11-23-9-7-5-6-8-10-23/h5-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWKYVQCBHTOPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCN4CCCCCC4)N(C(=O)N(C3=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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